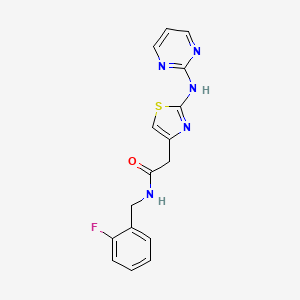

N-(2-fluorobenzyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-fluorobenzyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is a chemical compound that has been studied for its potential use in scientific research. This compound is a thiazolylpyrimidine derivative that has been synthesized using various methods. It has been found to have a mechanism of action that involves binding to specific receptors and affecting various biochemical and physiological processes.

Wissenschaftliche Forschungsanwendungen

Positron Emission Tomography (PET) Imaging Applications

Research has focused on synthesizing novel radioligands for PET imaging of metabotropic glutamate receptor subtype 1 (mGluR1) in rodent brains. Studies have aimed at developing compounds with high in vitro binding affinity for mGluR1 to enable detailed imaging and analysis of brain receptor distribution and function. Such research efforts have resulted in the creation of fluoroalkoxy and fluoropropoxy analogs that are used for PET studies, providing insights into the brain's receptor system and potential neurological applications (Fujinaga et al., 2012).

Development of mGluR1 Antagonists

Another strand of research has led to the discovery of potent mGluR1 antagonists, showcasing excellent subtype selectivity and promising pharmacokinetic profiles in rats. These compounds have demonstrated potential antipsychotic-like effects in animal models, highlighting their relevance in developing new therapeutic strategies for neurological conditions. The development of such antagonists also opens doors for their use as PET tracers, aiding in the elucidation of mGluR1 functions in the human brain (Satoh et al., 2009).

Anticancer Activity

Research into thiazolopyrimidine derivatives has revealed their potential anticancer activities. Studies focusing on the synthesis and biological evaluation of these compounds have identified their effectiveness against various cancer cell lines. The mechanism of action and the potential therapeutic applications of these derivatives in cancer treatment are subjects of ongoing research, indicating the compound's versatility and potential in oncology (Hammam et al., 2005).

Src Kinase Inhibitory and Anticancer Activities

Further studies have explored the synthesis and evaluation of N-benzyl substituted acetamide derivatives for Src kinase inhibitory and anticancer activities. These compounds, by targeting the Src substrate binding site, have shown promise in inhibiting cell proliferation in various cancer cell lines, including human colon carcinoma and breast carcinoma. This research highlights the potential of these derivatives in cancer therapy and as tools for understanding cancer biology at the molecular level (Fallah-Tafti et al., 2011).

Wirkmechanismus

Target of action

Compounds with a thiazole nucleus, like the one in your compound, have been found to bind with high affinity to multiple receptors . These receptors can be involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of action

Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Eigenschaften

IUPAC Name |

N-[(2-fluorophenyl)methyl]-2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN5OS/c17-13-5-2-1-4-11(13)9-20-14(23)8-12-10-24-16(21-12)22-15-18-6-3-7-19-15/h1-7,10H,8-9H2,(H,20,23)(H,18,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEFOOVLPPYZCMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)CC2=CSC(=N2)NC3=NC=CC=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-fluoro-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2612315.png)

![3-[(4-benzylpiperidino)carbonyl]-6-propylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2612319.png)

![5-Methyl-5-[3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B2612321.png)

![3-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2612326.png)

![9-(3-(2-oxopyrrolidin-1-yl)propyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2612327.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclopropanesulfonamide](/img/structure/B2612331.png)